molecular formula C8H18O3<br>CH3(CH2)3OCH2CH2OCH2CH2OH<br>C8H18O3 B094605 2-(2-Butoxyethoxy)ethanol CAS No. 112-34-5

2-(2-Butoxyethoxy)ethanol

Cat. No.: B094605
CAS No.: 112-34-5
M. Wt: 162.23 g/mol
InChI Key: OAYXUHPQHDHDDZ-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether, is an organic compound with the chemical formula C8H18O3. It is a colorless liquid with a mild, pleasant odor and is part of the glycol ether family. This compound is widely used as a solvent in various industrial and commercial applications due to its excellent solvency properties and low volatility .

Mechanism of Action

Target of Action

2-(2-Butoxyethoxy)ethanol, also known as Butoxyethoxyethanol or Butyl diglycol , primarily targets the kidneys, liver, eyes, and skin . These organs play a crucial role in the body’s detoxification process, vision, and protection against environmental hazards, respectively.

Mode of Action

It is known to act as a solvent in various industrial applications . As a solvent, it can decrease the overall thickness of a varnish or paint, enabling smoother application . This suggests that it may interact with its targets by altering their physical properties or the environment in which they function.

Pharmacokinetics

Its occupational exposure limit has been set at 50 parts per million (ppm) for an 8-hour workday, suggesting that it can be absorbed and distributed in the body, and that it may have potential toxic effects at higher concentrations .

Result of Action

Exposure to large amounts of this compound may result in irritation of the nose and eyes, headache, and vomiting . Chronic exposure can lead to kidney damage . These effects indicate that the compound’s action at the molecular and cellular level can lead to observable physiological changes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a solvent can be affected by temperature and the presence of other chemicals . Moreover, its stability and action may be compromised under conditions that lead to its thermal decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Butoxyethoxy)ethanol is typically synthesized through the etherification of diethylene glycol with butanol. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or sodium hydroxide. The process involves heating the reactants to facilitate the formation of the ether bond .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where diethylene glycol and butanol are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is purified to meet specific quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Butoxyethoxy)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

2-(2-Butoxyethoxy)ethanol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: 2-(2-Butoxyethoxy)ethanol stands out due to its balanced solvency properties, low volatility, and mild odor. These characteristics make it particularly suitable for applications requiring effective dissolution of both polar and non-polar substances without contributing to high levels of volatile organic compounds (VOCs) in the environment .

Properties

IUPAC Name

2-(2-butoxyethoxy)ethanol
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InChI

InChI=1S/C8H18O3/c1-2-3-5-10-7-8-11-6-4-9/h9H,2-8H2,1H3
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InChI Key

OAYXUHPQHDHDDZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCO
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Molecular Formula

C8H18O3, Array
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DSSTOX Substance ID

DTXSID8021519
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Molecular Weight

162.23 g/mol
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Physical Description

Diethylene glycol monobutyl ether is a colorless liquid with a mild pleasant odor. Mixes with water. (USCG, 1999), Gas or Vapor, Liquid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Colorless liquid with a mild pleasant odor; [CAMEO], COLOURLESS LIQUID., Colorless liquid
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Boiling Point

448 °F at 760 mmHg (NTP, 1992), 230.4 °C, 230 °C, 448 °F
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Flash Point

172 °F (NTP, 1992), 78 °C, 99 °C (Closed cup), 172 °F (78 °C) (Closed cup), 78 °C c.c., 176 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with oils, Very soluble in ethanol, ethyl ether, acetone; soluble in benzene, Solubility in water: very good
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Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9553 g/cu cm at 20 °C, Density: 0.952 at 20 °C; 0.948 at 25 °C, Relative density (water = 1): 0.95, 0.954 at 68 °F
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Vapor Density

5.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1), Relative vapor density (air = 1): 5.6, 5.58
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg], VP: 0.06 mm Hg at 25 °C, 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 3, 0.01 mmHg at 68 °F
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Color/Form

Colorless liquid, Clear liquid

CAS No.

112-34-5
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Record name DIETHYLENE GLYCOL MONO-N-BUTYL ETHER
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Melting Point

-90.6 °F (NTP, 1992), -68.1 °C, -68 °C, -90.6 °F
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Record name DIETHYLENE GLYCOL MONO-N-BUTYL ETHER
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Record name DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL)
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URL https://www.osha.gov/chemicaldata/812
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Synthesis routes and methods I

Procedure details

A solution containing 2.00 g Food Black 2 (C.I. Food Black 2), 0.08 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 79.12 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
79.12 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution containing 2.50 g Kayacryl Rhodamine FB (Product Name, Nippon Kayaku, C.I. Acid Red 52), 0.06 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 78.64 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
78.64 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

the 2-(2-butoxyethoxy)-ethyl ether of acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A blend of 3350 and 8000 molecular weight poly(ethylene glycol) was made up to give an average molecular weight of approximately 3400 g/mole. While mixing, the poly(ethylene glycol) was dewatered under vaccum for 3 hrs.; the temperature was then stabilized at 75° C. and the reactor contents placed under a nitrogen blanket. A mixture of dodecanol and hexadecanol was added to serve as the linear cap; 1,6-hexamethylene diisocyanate was also added to the reactor and mixed for two minutes. A tin catalyst was then added and the reaction allowed to continue for 30 minutes. A diamine modifier, Kemamine D-970 (Witco Corp.), was added and allowed to react for 20 minutes. The molten polymer was then discharged to water/cosolvent solution to give a final product of 25% polymer/15% butyl Carbitol/60% water. This polymer was designated Comparative A.
[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Yield
25%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Butoxyethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Butoxyethoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-Butoxyethoxy)ethanol
Reactant of Route 4
2-(2-Butoxyethoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-Butoxyethoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2-Butoxyethoxy)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.